molecular formula C10H17N5O3 B7415937 N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide

N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide

Cat. No.: B7415937
M. Wt: 255.27 g/mol
InChI Key: JYFURQAJSBRRMT-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in aqueous or organic solvents.

For the specific synthesis of N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide, the following steps can be employed:

    Formation of the Tetrazole Ring: The starting material, 2-methoxyethyl nitrile, is reacted with sodium azide in the presence of a catalyst to form the tetrazole ring.

    Introduction of the Oxane-2-carboxamide Moiety: The tetrazole intermediate is then reacted with oxane-2-carboxylic acid or its derivatives under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted synthesis and other advanced techniques can also enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazole derivatives.

Scientific Research Applications

N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and interact with various enzymes and receptors in biological systems . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide is unique due to its specific combination of the tetrazole ring and oxane-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O3/c1-17-7-5-15-10(12-13-14-15)11-9(16)8-4-2-3-6-18-8/h8H,2-7H2,1H3,(H,11,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFURQAJSBRRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=N1)NC(=O)C2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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